N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide
Overview
Description
N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its phenoxyacetyl group attached to an amino-substituted phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-methyl-3-aminophenylpropanamide in the presence of a base such as triethylamine to form the desired compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of phenoxyacetyl chloride to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{2-methyl-3-[(phenoxyacetyl)amino]phenyl}propanamide can be compared with other similar compounds such as:
N-phenylacetamide: Similar structure but lacks the phenoxyacetyl group.
N-(2-phenoxyacetyl)aniline: Similar structure but lacks the propanamide moiety.
N-(2-methylphenyl)propanamide: Similar structure but lacks the phenoxyacetyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-methyl-3-[(2-phenoxyacetyl)amino]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-15-10-7-11-16(13(15)2)20-18(22)12-23-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBUFQKHZPFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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